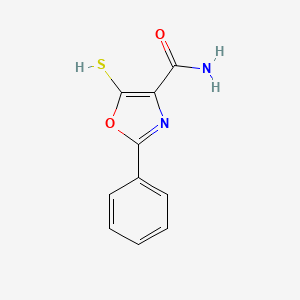![molecular formula C15H24N2O B5112095 N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5112095.png)
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine, also known as Methylphenidate, is a psychostimulant drug that is widely used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a Schedule II controlled substance due to its potential for abuse and addiction.
Mechanism of Action
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in attention and motivation. It also blocks the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate has been shown to increase heart rate and blood pressure, as well as cause appetite suppression and weight loss. It can also cause insomnia, anxiety, and irritability. Long-term use of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate has been associated with changes in brain structure and function.
Advantages and Limitations for Lab Experiments
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate has been used in animal studies to investigate its effects on behavior, cognition, and neurochemistry. It is a useful tool for studying the role of dopamine and norepinephrine in the brain. However, its potential for abuse and addiction must be taken into consideration when designing experiments.
Future Directions
There are several areas of research that could be explored in the future. One area is the development of new drugs that target the dopamine and norepinephrine systems in the brain, with fewer side effects than N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate. Another area is the investigation of the long-term effects of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate on brain structure and function. Finally, the use of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate in combination with other drugs for the treatment of ADHD and other disorders could be explored.
Conclusion:
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate is a widely used psychostimulant drug that has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. Its mechanism of action involves increasing the levels of dopamine and norepinephrine in the brain, which improves attention and motivation. However, it has several side effects and potential for abuse and addiction. Future research could focus on developing new drugs with fewer side effects, investigating the long-term effects of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate, and exploring its use in combination with other drugs for the treatment of ADHD and other disorders.
Synthesis Methods
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate is synthesized by the reaction of piperidine with ethyl 4-chlorobutyrate, followed by reduction of the resulting ester with lithium aluminum hydride. The resulting alcohol is then reacted with 4-methoxyphenyl magnesium bromide to give the final product.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. Research has shown that it improves attention, concentration, and impulse control in individuals with ADHD. It has also been used in the treatment of depression, anxiety, and chronic pain.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-17-11-8-14(9-12-17)16-10-7-13-3-5-15(18-2)6-4-13/h3-6,14,16H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIVHJMBUGIPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-1-methylpiperidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5112031.png)
![2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5112036.png)
![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5112041.png)
![3-(4-chlorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112044.png)
![3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)


![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide](/img/structure/B5112061.png)
![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)



![1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine](/img/structure/B5112103.png)